methyl 3-{2-[(methylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate
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Overview
Description
The compound of interest, methyl 3-{2-[(methylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate, is a multifunctional molecule that incorporates both pyrrole and thiophene moieties. These heterocyclic components are known for their electronic properties and are widely used in the synthesis of various pharmaceuticals and materials .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves cyclization reactions and the formation of intermediates. For instance, the thermal decarbonylation of certain pyrrole derivatives can lead to the formation of novel pyrazolo[3,2-b][1,3]benzoxazine compounds, as demonstrated in one study . Another approach to synthesizing polyfunctionalized pyrrole and thiophene derivatives is through the controlled reactivity of aza-trienes, which can yield different products depending on the catalyst used .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including X-ray crystallography, NMR, and mass spectrometry. For example, the structure of a complex thiophene derivative was confirmed by single crystal X-ray diffraction, which provided detailed information about the molecular conformation and crystal packing . Additionally, NMR studies have revealed the influence of substituents on the chemical shifts of ring protons in thiophene derivatives .
Chemical Reactions Analysis
The reactivity of thiophene and pyrrole derivatives can be quite diverse. In one study, the mass spectra of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates were investigated, showing that these compounds undergo fragmentation pathways that are influenced by the site of positive charge localization . Another reaction pathway involves the addition of alcohols to chlorinated thiophene derivatives, followed by O-alkylation and hydrolysis to yield various ethers of thiotetronic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are significantly affected by their substituents. For instance, the IR carbonyl stretching frequencies and 1H NMR chemical shifts of methyl (substituted 3-thiophenecarboxylate)s show a strong correlation with the nature of the substituents, indicating the impact of conformation, steric hindrance, and intramolecular hydrogen bonding . These properties are crucial for understanding the behavior of these compounds in different environments and their potential applications.
Scientific Research Applications
Cyclization and Novel Compound Synthesis
Research by Lisowskaya et al. (2006) explored the cyclization of related compounds, leading to the synthesis of novel structures such as methyl 3-acyl-9-hydroxy-9-phenyl-9H-pyrazolo[3,2-b][1,3]benzoxazine-2-carboxylates. The study demonstrates the potential for using similar compounds in synthesizing new molecular structures with unique properties, possibly including pharmaceutical applications (Lisowskaya, Alajarín, & Sánchez-Andrada, 2006).
Reactivity in Direct Arylations
The work by Smari et al. (2015) on the reactivity of 3-(pyrrol-1-yl)thiophenes in Pd-catalysed direct arylations reveals the conditions for regioselective arylation. This research points to the versatility of pyrrol-1-yl thiophene derivatives in chemical synthesis, potentially applicable to the synthesis and modification of related compounds for creating molecules with desired properties (Smari, Youssef, Ammar, Hassine, Soulé, & Doucet, 2015).
Crystal Structure Analysis
The study by Ramazani et al. (2011) on the single crystal X-ray structure of a closely related compound provides insights into the molecular structure and potential interactions of similar compounds. Understanding the crystal structure is crucial for the development of materials and drugs, highlighting the importance of structural analysis in the application of such compounds (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).
Safety and Hazards
properties
IUPAC Name |
methyl 3-[2-(methylcarbamoyl)pyrrol-1-yl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-13-11(15)9-4-3-6-14(9)8-5-7-18-10(8)12(16)17-2/h3-7H,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZGJXPHJKGRRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CN1C2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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